Methyl D-alaninate hydrochloride
Overview
Description
“Methyl D-alaninate hydrochloride” is a chemical compound with the molecular formula C4H9NO2·HCl . It appears as a white to off-white powder . It is used as a building block for the preparation of peptides .
Molecular Structure Analysis
The molecular weight of “Methyl D-alaninate hydrochloride” is 139.58 g/mol . The molecular formula is C4H9NO2·HCl .
Physical And Chemical Properties Analysis
“Methyl D-alaninate hydrochloride” is a white to off-white powder . The molecular weight is 139.58 g/mol . The molecular formula is C4H9NO2·HCl .
Scientific Research Applications
Biocatalytic Resolution and Stereoselectivity : Esterase derived from Bacillus cereus exhibits high hydrolytic activity and stereoselectivity in the biocatalytic resolution of N-acetyl-DL-alanine methyl ester. This process can be efficiently carried out using immobilized Escherichia coli cells bearing recombinant esterase, which demonstrates excellent reusability and stability, making it a promising biocatalyst for the preparation of N-acetyl-D-alanine methyl esters (Jian-yong Zheng et al., 2018).
Study of Gamma-Irradiated Alanine Derivatives : Research on gamma-irradiated powders of various alanine derivatives, including N-methyl-L-alanine and DL-2-methyl glutamic acid hemihydrate, revealed the existence of specific radicals post-irradiation. This study, conducted using electron paramagnetic resonance spectroscopy, provides insight into the structural changes and reactive species formed in these alanine derivatives upon gamma irradiation (Kerem Sütçü & Y. E. Osmanoğlu, 2017).
Synthesis of β-(3-Pyridyl)-DL-α-Alanine Hydrochloride : The synthesis of beta-Benzamido-alpha-(3-pyridyl)-DL-alpha-alanine hydrochloride from 3-pyridinecarboxyaldehyde involves several steps, including azlactone hydrolysis and hydrogenation. This compound is of interest in the synthesis of antagonists for luteinizing hormone-releasing hormone (K. Folkers et al., 2009).
Reaction Mechanism Study with 1,8-Diazafluoren-9-One : The reaction between 1, 8-diazafluoren-9-one (DFO) and the amino acid L-alanine in methyl alcohol was studied, with a focus on the role of the solvent in the formation of reactive species. The reaction pathway, intermediates, and products were extensively analyzed using various spectroscopic methods, contributing to the understanding of reaction mechanisms involving alanine derivatives (D. Wilkinson, 2000).
Vibrational Spectroscopy Studies of Protein and DNA Structure : A study used vibrational spectroscopy techniques to investigate the structure, hydration, and binding of proteins and DNA, focusing on systems including amino acids like L-alanine. This research combines theoretical and experimental approaches to understand the structural and functional properties of alanine in biological systems (K. Jalkanen et al., 2006).
Antimicrobial Activity of Schiff Bases Derived from Alanine : Schiff bases derived from L-alanine and 2-methyl-alanine methyl ester demonstrated significant antimicrobial activity. These compounds were tested against various bacteria and fungi, showing potential as antimicrobial agents (M. Al-Omar & A. Amr, 2010).
Safety And Hazards
properties
IUPAC Name |
methyl (2R)-2-aminopropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUKFAFDFHZKPI-AENDTGMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl D-alaninate hydrochloride | |
CAS RN |
14316-06-4 | |
Record name | D-Alanine, methyl ester, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14316-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl D-alaninate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014316064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl D-alaninate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.